4-Isopropyl-3-nitrobenzaldehyde

Descripción general

Descripción

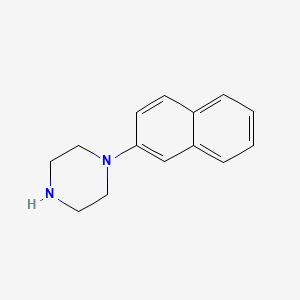

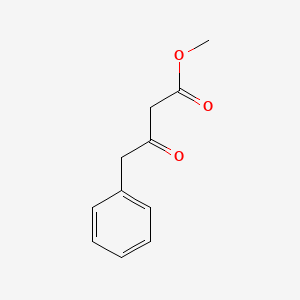

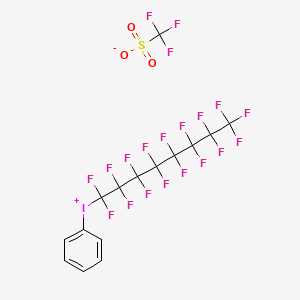

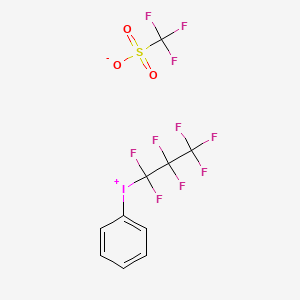

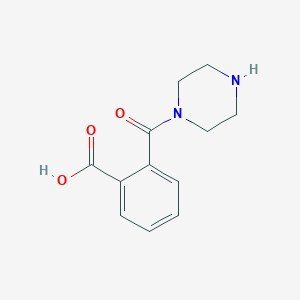

4-Isopropyl-3-nitrobenzaldehyde is an organic compound that is a derivative of benzaldehyde . It contains a nitro group (NO2) and an isopropyl group (CH(CH3)2) attached to the benzene ring .

Synthesis Analysis

The synthesis of substituted benzaldehydes, like 4-Isopropyl-3-nitrobenzaldehyde, can be achieved via a two-step, one-pot procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .Molecular Structure Analysis

The molecular formula of 4-Isopropyl-3-nitrobenzaldehyde is C10H11NO3 . The structure of this compound includes a benzene ring with a nitro group and an isopropyl group attached . The molecular weight is 193.2 g/mol .Physical And Chemical Properties Analysis

4-Isopropyl-3-nitrobenzaldehyde is a solid compound . It has a density of 1.2±0.1 g/cm3, a boiling point of 331.7±30.0 °C at 760 mmHg, and a flash point of 157.4±17.4 °C . It has 4 hydrogen bond acceptors and 3 freely rotating bonds .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

4-Isopropyl-3-nitrobenzaldehyde is an important compound in chemical synthesis. It is involved in various reactions such as chalcogenide-TiCl4-mediated reactions with S-ethyl thioacrylate, leading to a mixture of Baylis–Hillman adduct and 2-(chloromethyl)-3-hydroxy-3-(p-nitrophenyl)propanethioates (Kataoka et al., 2000). This highlights its utility in organic synthesis, particularly in creating complex organic compounds with specific functional groups.

Kinetic Modeling in Chemical Processes

4-Isopropyl-3-nitrobenzaldehyde plays a role in the understanding of chemical kinetics, especially in the nitration of benzaldehyde. A kinetic model has been proposed to predict the changes in reactivity and selectivity under varying conditions (Russo et al., 2017). This research is crucial for optimizing production processes in the bulk and fine chemicals industry.

Thermodynamic Studies

The compound is also significant in thermodynamic studies. For example, its solubility in various solvents and the thermodynamic properties of these solutions have been extensively studied (Cheng et al., 2017). Such studies are essential for designing and optimizing industrial processes involving this compound.

Solid-State Photoreaction

In solid-state chemistry, the photoreaction of mixed crystals between nitrobenzaldehydes and indole, involving compounds like 4-Isopropyl-3-nitrobenzaldehyde, has been found to yield interesting products. The study of such reactions contributes to our understanding of solid-state photochemistry and the development of photochemical synthesis methods (Meng et al., 1994).

Phase Equilibrium and Modelling

The compound is also used in the study of phase equilibrium and modeling. Determination of solid-liquid phase equilibrium data for systems containing 4-nitrobenzaldehyde, like the ternary system of 4-nitrobenzaldehyde + 3-nitrobenzaldehyde + ethyl acetate, is crucial for understanding the crystallization processes in chemical manufacturing (Li et al., 2017).

Catalytic Reactions

The compound is instrumental in catalytic reactions. For instance, truly catalytic Meerwein-Ponndorf-Verley (MPV) reduction systems have been developed using p-nitrobenzaldehyde, demonstrating its role in catalysis and organic transformations (Akamanchi & Noorani, 1995).

Safety And Hazards

4-Isopropyl-3-nitrobenzaldehyde may pose certain hazards. It’s recommended to use personal protective equipment as required, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing . It’s also advised not to flush it into surface water or sanitary sewer system .

Propiedades

IUPAC Name |

3-nitro-4-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(2)9-4-3-8(6-12)5-10(9)11(13)14/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYAJVSQKPFUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363987 | |

| Record name | 3-Nitro-4-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropyl-3-nitrobenzaldehyde | |

CAS RN |

130766-91-5 | |

| Record name | 3-Nitro-4-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.